![molecular formula C12H9FN4O B1473770 4-((1H-Pirazolo[3,4-b]piridin-4-il)oxi)-3-fluoroanilina CAS No. 1115490-85-1](/img/structure/B1473770.png)
4-((1H-Pirazolo[3,4-b]piridin-4-il)oxi)-3-fluoroanilina
Descripción general
Descripción
4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline is a useful research compound. Its molecular formula is C12H9FN4O and its molecular weight is 244.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Biomédicas
Las 1H-Pirazolo[3,4-b]piridinas, que incluyen nuestro compuesto de interés, se han descrito en más de 5500 referencias, incluyendo 2400 patentes . Presentan dos posibles formas tautómeras: los isómeros 1H- y 2H- . Estos compuestos han atraído el interés de los químicos medicinales debido a su estrecha similitud con las bases púricas adenina y guanina .
Propiedades Antivirales
Se ha informado que varios derivados basados en pirazolo[3,4-b]piridina, incluido nuestro compuesto, exhiben potentes propiedades antivirales .
Propiedades Antibacterianas
También se ha encontrado que estos compuestos tienen propiedades antibacterianas significativas .
Inhibición Enzimática
Se ha informado que los derivados basados en pirazolo[3,4-b]piridina inhiben enzimas importantes, como la fosfodiesterasa-4 .
Ligandos para Receptores
Se ha encontrado que estos compuestos sirven como ligandos para el receptor A1-adenosina y la prostaglandina E2 receptor 1 .
Agentes Antitumorales
Se ha informado que actúan como potentes agentes antitumorales .
Depresor del SNC
Estos compuestos exhiben una variedad de actividades farmacológicas como depresor del SNC .
Inhibidor de la Glucógeno Sintasa Kinasa-3
Mecanismo De Acción
Target of Action
The compound 4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline primarily targets the kinase activity of ZAK . ZAK, or Sterile Alpha Motif and Leucine Zipper Containing Kinase AZK, is a protein coding gene. Diseases associated with ZAK include Lung Adenocarcinoma and Malignant Glioma .
Mode of Action
The compound strongly inhibits the kinase activity of ZAK . It suppresses the activation of ZAK downstream signals in a dose-dependent manner . It is significantly less potent for the majority of 403 nonmutated kinases evaluated .
Biochemical Pathways
The compound affects the biochemical pathways involving ZAK. As a kinase, ZAK plays a crucial role in signal transduction and the regulation of cellular processes such as cell division, proliferation, and apoptosis . By inhibiting ZAK, the compound can potentially influence these processes.
Result of Action
The inhibition of ZAK by 4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline can lead to changes at the molecular and cellular levels. Given ZAK’s role in cellular processes, the compound’s action could potentially affect cell division, proliferation, and apoptosis .
Análisis Bioquímico
Biochemical Properties
4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways. By binding to the active site of these kinases, 4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline can modulate their activity, leading to altered cellular responses .
Cellular Effects
The effects of 4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and apoptosis. By altering the activity of this pathway, 4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline can impact cell proliferation and survival .
Molecular Mechanism
At the molecular level, 4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in upregulation or downregulation of specific genes, thereby affecting cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline remains stable under certain conditions, but can degrade over time, leading to reduced efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and influencing cell signaling pathways. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Understanding the dosage effects of this compound is crucial for its potential therapeutic applications .
Metabolic Pathways
4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites that can influence cellular function. This compound can affect metabolic flux and metabolite levels, thereby impacting overall cellular metabolism. Understanding the metabolic pathways of this compound is essential for elucidating its biochemical properties and potential therapeutic benefits .
Transport and Distribution
The transport and distribution of 4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline within cells and tissues are critical factors that influence its activity and function. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues. These interactions can affect the localization and concentration of the compound, thereby influencing its biological effects .
Subcellular Localization
The subcellular localization of 4-((1H-Pyrazolo[3,4-b]pyridin-4-yl)oxy)-3-fluoroaniline is an important determinant of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological effects. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
3-fluoro-4-(1H-pyrazolo[3,4-b]pyridin-4-yloxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4O/c13-9-5-7(14)1-2-11(9)18-10-3-4-15-12-8(10)6-16-17-12/h1-6H,14H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEHQSLGLJKXMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)OC2=C3C=NNC3=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743403 | |
| Record name | 3-Fluoro-4-[(1H-pyrazolo[3,4-b]pyridin-4-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1115490-85-1 | |
| Record name | 3-Fluoro-4-[(1H-pyrazolo[3,4-b]pyridin-4-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


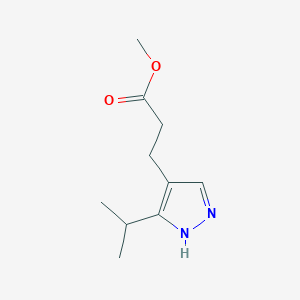
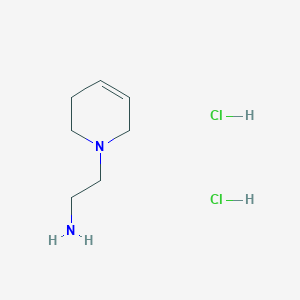
![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonitrile](/img/structure/B1473693.png)

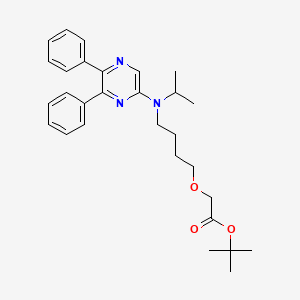
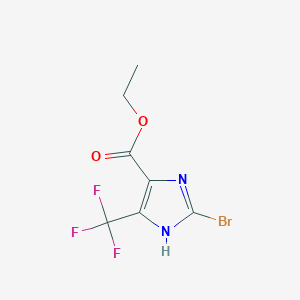
![[4-(3-Bromophenoxy)butoxy]-tert-butyldimethylsilane](/img/structure/B1473698.png)
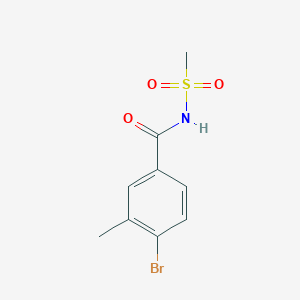
![methyl (1R,3S,4S)-2-benzyl-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B1473703.png)
![(3R)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1473704.png)
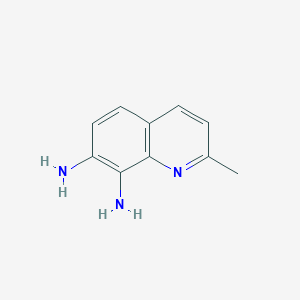
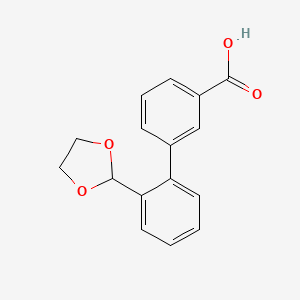

![1-(Tert-butoxycarbonylaminomethyl)-spiro[2.4]heptane-1-carboxylic acid](/img/structure/B1473710.png)
